molecular formula C14H13BrO2Zn B14895603 2-(3-Methoxyphenoxymethyl)phenylZinc bromide

2-(3-Methoxyphenoxymethyl)phenylZinc bromide

Cat. No.: B14895603
M. Wt: 358.5 g/mol
InChI Key: SCNUZWFAKCPBPL-UHFFFAOYSA-M
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Description

2-(3-methoxyphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, due to its ability to form carbon-carbon bonds efficiently .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxymethyl)phenylzinc bromide typically involves the reaction of 2-(3-methoxyphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and air, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, in Negishi coupling reactions, the product is usually a biaryl compound .

Scientific Research Applications

2-(3-methoxyphenoxymethyl)phenylzinc bromide has several applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is used in the production of fine chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-methoxyphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various reactions, such as nucleophilic addition or substitution, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and reactants used .

Comparison with Similar Compounds

Similar Compounds

  • Phenylzinc bromide
  • Benzylzinc bromide
  • tert-Butylzinc bromide
  • 4-Fluorophenylzinc bromide
  • 2-Propylzinc bromide

Uniqueness

2-(3-methoxyphenoxymethyl)phenylzinc bromide is unique due to its specific functional groups, which provide distinct reactivity and selectivity in organic synthesis. Its methoxy and phenoxymethyl groups can influence the electronic properties and steric hindrance, making it suitable for specific applications that other organozinc compounds may not be able to achieve .

Properties

Molecular Formula

C14H13BrO2Zn

Molecular Weight

358.5 g/mol

IUPAC Name

bromozinc(1+);1-methoxy-3-(phenylmethoxy)benzene

InChI

InChI=1S/C14H13O2.BrH.Zn/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12;;/h2-6,8-10H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

SCNUZWFAKCPBPL-UHFFFAOYSA-M

Canonical SMILES

COC1=CC(=CC=C1)OCC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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